molecular formula C16H18N2O4 B5799391 3-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile

3-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile

Cat. No. B5799391
M. Wt: 302.32 g/mol
InChI Key: RQXWIMADWQNBAJ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. It is also known by the chemical name DMAPT. The compound has been found to have several interesting properties that make it a useful tool for researchers in a variety of fields.

Mechanism of Action

DMAPT works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting the activity of NF-κB, DMAPT can help to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in a variety of animal models, and to promote cell death in cancer cells. Additionally, DMAPT has been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using DMAPT in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, its ability to inhibit NF-κB activity makes it a useful tool for studying the role of this protein in various diseases. However, one limitation of using DMAPT is that its effects on other proteins and pathways may be difficult to tease out, making it important to use caution when interpreting results.

Future Directions

There are a number of potential future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of NF-κB activity, which could have important therapeutic applications in a variety of diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of DMAPT, and to determine its potential applications in other areas of research.

Synthesis Methods

DMAPT can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with morpholine and acrylonitrile. The resulting compound can then be purified using standard laboratory techniques.

Scientific Research Applications

DMAPT has been found to have a number of potential applications in scientific research. It has been studied for its ability to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell survival. This makes DMAPT a potentially useful tool for studying the role of NF-κB in various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-4-3-12(10-15(14)21-2)9-13(11-17)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXWIMADWQNBAJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile

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